molecular formula C10H14N2O2 B8607437 2-(3-Nitrophenyl)-N,N-dimethylethanamine

2-(3-Nitrophenyl)-N,N-dimethylethanamine

Cat. No.: B8607437
M. Wt: 194.23 g/mol
InChI Key: REJISRJNHWPDMU-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-N,N-dimethylethanamine is a tertiary amine featuring a nitro-substituted phenyl group at the 3-position of an ethanamine backbone with two methyl groups attached to the nitrogen.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N,N-dimethyl-2-(3-nitrophenyl)ethanamine

InChI

InChI=1S/C10H14N2O2/c1-11(2)7-6-9-4-3-5-10(8-9)12(13)14/h3-5,8H,6-7H2,1-2H3

InChI Key

REJISRJNHWPDMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The pharmacological and physicochemical properties of N,N-dimethylethanamine derivatives are highly dependent on the nature and position of substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Aromatic Substituent Key Targets/Activities Affinity/Activity Data
2-(3-Nitrophenyl)-N,N-dimethylethanamine 3-NO₂ phenyl Hypothetical: Unknown targets N/A (structural extrapolation)
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine (2d) 5-Br indole 5-HT1A, 5-HT7 receptors Nanomolar affinity (5-HT1A: Ki = 12 nM; 5-HT7: Ki = 45 nM)
5-MeO-DMT () 5-MeO indole Serotonin receptors (5-HT1A/2A) Psychedelic activity at 5–10 mg
Carbinoxamine () 4-Cl phenyl + pyridyl L-type calcium channels Vasorelaxant activity (IC₅₀ = 3.2 μM)
Venlafaxine analogs () 4-MeO phenyl Serotonin-norepinephrine reuptake SNRI activity (Venlafaxine: IC₅₀ = 7.3 μM)
Key Observations:

Substituent Effects on Receptor Binding: Halogens (Br, Cl): Bromine and chlorine in indole derivatives (e.g., compound 2d) enhance serotonin receptor affinity due to their electron-withdrawing nature and hydrophobic interactions . Nitro (-NO₂): While nitro groups are stronger electron-withdrawing groups than halogens, their presence on a phenyl ring (vs. indole) may reduce serotonin receptor affinity. Methoxy (-OMe): Methoxy groups (e.g., in 5-MeO-DMT) improve lipophilicity and serotonin receptor binding, making them critical for psychedelic activity .

Basicity: The nitro group decreases the basicity of the amine (pKa ~8–9 for nitro derivatives vs. ~10 for methoxy/halogen analogs), affecting ionization and pharmacokinetics.

Synthetic Considerations: Nitro-substituted compounds often require nitration reactions under controlled conditions (e.g., mixed HNO₃/H₂SO₄), which can complicate purification due to byproduct formation . Halogenation (e.g., bromination) and methoxylation are more straightforward, as seen in indole derivatives .

Mechanistic and Functional Differences

  • Serotonergic Activity: Indole-based analogs (e.g., 2d, 5-MeO-DMT) directly interact with serotonin receptors due to structural similarity to endogenous serotonin. The nitro-phenyl derivative lacks this indole scaffold, likely limiting 5-HT receptor engagement .
  • Calcium Channel Modulation: Carbinoxamine’s chlorophenyl-pyridyl structure enables binding to L-type calcium channels, a mechanism absent in nitro-phenyl derivatives .

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